3,3-Dimethylazetidine hydrochloride

Description

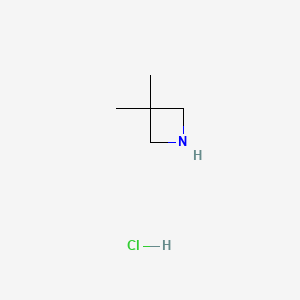

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-dimethylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(2)3-6-4-5;/h6H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPXDZWZLKNLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679067 | |

| Record name | 3,3-Dimethylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-03-3 | |

| Record name | 3,3-Dimethylazetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of 3,3 Dimethylazetidine Hydrochloride and Its Analogs

Established Synthetic Routes for 3,3-Dimethylazetidine (B189357) Core Structure

The construction of the strained four-membered azetidine (B1206935) ring has been a subject of extensive research, leading to the development of several reliable synthetic strategies. evitachem.commagtech.com.cn These methods often involve intramolecular cyclization reactions, which are a cornerstone in the synthesis of azetidines.

Intramolecular Cyclization Reactions in Azetidine Synthesis

Intramolecular cyclization is a prominent strategy for forming the azetidine ring, typically involving the formation of a carbon-nitrogen bond. acs.org This approach leverages a pre-existing carbon chain containing a nitrogen nucleophile and a suitable leaving group.

A noteworthy and efficient method for the synthesis of 3,3-dimethylazetidines involves the intramolecular iodine-mediated cyclization of γ-prenylated amines. rsc.orgrsc.orgdntb.gov.ua This reaction proceeds in a highly diastereoselective manner, yielding predominantly the cis-isomer. The process is believed to initiate with the formation of an iodiranium ion intermediate upon the addition of iodine to the double bond of the γ-prenylated amine. rsc.org Subsequent intramolecular attack by the amine nitrogen leads to the formation of the four-membered ring. rsc.org

The reaction conditions for this cyclization have been optimized, with key factors influencing the yield and diastereoselectivity. rsc.org A typical procedure involves treating the γ-prenylated amine with iodine in the presence of a base like sodium bicarbonate in a solvent such as acetonitrile. rsc.org

Table 1: Optimization of Iodine-Mediated Cyclization of a γ-Prenylated Amine

| Entry | Solvent | Base | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Acetonitrile | NaHCO₃ | 59 | >95:5 |

| 2 | Dichloromethane | NaHCO₃ | 45 | >95:5 |

| 3 | Tetrahydrofuran | NaHCO₃ | 52 | >95:5 |

| 4 | Acetonitrile | K₂CO₃ | 68 | >95:5 |

| 5 | Acetonitrile | Cs₂CO₃ | 75 | >95:5 |

Data sourced from research on the diastereoselective synthesis of 3,3-dimethylazetidines. rsc.org

This method offers a direct and stereocontrolled route to 3,3-dimethylazetidines, which are valuable intermediates in drug discovery. rsc.orgrsc.org

Reductive cyclization is another powerful strategy for the synthesis of azetidines. thieme-connect.comresearchgate.net This approach often involves the intramolecular cyclization of a precursor containing both an imine and a functional group that can be reduced. For instance, aza-Michael adducts of enones can undergo intramolecular reductive cyclization to afford 1,2,4-trisubstituted azetidines. thieme-connect.com This one-pot procedure can be highly enantioselective when employing an organocatalyst for the initial aza-Michael addition. thieme-connect.com

Another example involves the reductive cyclization of γ-haloalkyl-imines. bham.ac.uk Treatment of these precursors with a reducing agent like sodium borohydride (B1222165) in methanol (B129727) leads to the formation of the corresponding amine, which then undergoes intramolecular cyclization to yield the N-substituted azetidine. bham.ac.uk

Aza-Michael Addition Strategies for Azetidine Amino Acid Derivatives

The aza-Michael addition has emerged as a versatile method for the synthesis of functionalized azetidine derivatives, particularly azetidine amino acids. mdpi.combohrium.comresearchgate.net This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

A simple and efficient route for preparing new heterocyclic amino acid derivatives containing the azetidine ring has been developed. mdpi.comnih.govresearchgate.net This method starts with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one to generate methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.com Subsequent aza-Michael addition of various heterocyclic amines to this α,β-unsaturated ester yields the desired functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comresearchgate.net

Table 2: Aza-Michael Addition of Amines to Methyl (N-Boc-azetidin-3-ylidene)acetate

| Entry | Amine | Yield (%) |

| 1 | Azetidine | 64 |

| 2 | Pyrrolidine | 72 |

| 3 | Piperidine (B6355638) | 78 |

| 4 | Morpholine | 85 |

Data represents a selection of results from studies on the synthesis of azetidine amino acid derivatives. mdpi.com

This strategy provides a modular approach to a diverse range of azetidine-containing amino acid building blocks. mdpi.comnih.gov

Reactions Involving Aziridine to Azetidine Ring Rearrangements

Ring expansion reactions of aziridines offer a unique pathway to azetidines. nih.govchemrxiv.orgresearchgate.net These rearrangements can be promoted by various reagents and conditions.

One notable example is the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. bham.ac.ukresearchgate.net Treatment of these compounds with sodium borohydride in methanol under reflux conditions leads to the formation of an intermediate aziridine, which then undergoes a ring expansion to yield the corresponding 3-methoxyazetidine. researchgate.net This rearrangement is in contrast to the behavior of the analogous N-alkylidene-(2,3-dibromopropyl)amines, which primarily form 2-(bromomethyl)aziridines under the same conditions. researchgate.net

More recently, a biocatalytic one-carbon ring expansion of aziridines to azetidines has been reported, utilizing an engineered 'carbene transferase' enzyme. nih.govchemrxiv.org This enzymatic approach demonstrates high enantioselectivity in a rsc.orgmdpi.com-Stevens rearrangement, providing a novel and stereocontrolled route to chiral azetidines. nih.gov Another strategy involves a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Friedel-Crafts Reactions in 3,3-Diarylazetidine Synthesis

The Friedel-Crafts reaction has been successfully employed for the synthesis of 3,3-diarylazetidines, which are analogs of 3,3-dimethylazetidine. acs.orgacs.orgnih.govnih.gov This method involves the reaction of an azetidinol (B8437883) with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst.

A calcium(II)-catalyzed Friedel-Crafts alkylation of N-Cbz azetidinols with various (hetero)aromatics and phenols has been developed to produce 3,3-diarylazetidines in high yields. acs.orgnih.gov The N-Cbz group is crucial for the reactivity, as it stabilizes the intermediate carbocation on the four-membered ring. acs.org

Alternatively, an aluminum chloride (AlCl₃)-mediated Friedel-Crafts arylation of N-Boc-3-aryl-3-azetidinols provides a simple and efficient method for the preparation of a diverse range of 3,3-diarylazetidines. acs.orgnih.govamazonaws.com The resulting products are often isolated as stable oxalate (B1200264) salts, which can be readily converted to N-alkylated and N-acylated derivatives. acs.orgnih.gov

Table 3: Synthesis of 3,3-Diarylazetidines via Friedel-Crafts Reaction

| Entry | Azetidinol Precursor | Aryl Nucleophile | Catalyst | Yield (%) |

| 1 | N-Cbz-3-phenyl-3-azetidinol | Anisole | Ca(OTf)₂ | 95 |

| 2 | N-Cbz-3-phenyl-3-azetidinol | Phenol | Ca(OTf)₂ | 88 |

| 3 | N-Boc-3-phenyl-3-azetidinol | Benzene | AlCl₃ | 85 |

| 4 | N-Boc-3-(4-fluorophenyl)-3-azetidinol | Toluene | AlCl₃ | 78 |

This table compiles representative data from studies on Friedel-Crafts synthesis of diarylazetidines. acs.orgacs.org

Synthesis of 3,3-Dimethylazetidine Hydrochloride as a Salt Form

The hydrochloride salt of 3,3-dimethylazetidine is a stable and water-soluble form of the compound, making it amenable to various synthetic transformations and biological applications. evitachem.comcymitquimica.com One documented method for the synthesis of this compound involves the reduction of a suitable precursor. For instance, a compound containing the 3,3-dimethylazetidine core can be dissolved in a solvent like n-amyl alcohol. The reaction is carried out at an elevated temperature, and a reducing agent, such as sodium metal, is added portionwise. After the reaction is complete, the mixture is cooled and quenched with water to isolate the product. google.com The final step to obtain the hydrochloride salt involves treatment with hydrochloric acid, which stabilizes the azetidine ring.

Another general approach to forming azetidine rings that can be adapted for 3,3-disubstituted derivatives is through intramolecular cyclization. This can involve the cyclization of γ-prenylated amines, which has been shown to produce 3,3-dimethylazetidines with high diastereoselectivity. researchgate.net Reductive cyclization of γ-haloalkyl-imines is another established method for synthesizing N-substituted azetidines. bham.ac.uk These methods, while not explicitly detailing the hydrochloride salt formation, provide pathways to the core 3,3-dimethylazetidine structure which can then be converted to its hydrochloride salt.

Table 1: Selected Synthesis Methods for Azetidine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| γ-prenylated amines | Iodine-mediated cyclization | 3,3-Dimethylazetidines | researchgate.net |

| γ-haloalkyl-imines | Sodium borohydride, methanol (reflux) | N-substituted azetidines | bham.ac.uk |

| N-Boc-3-aryl-3-azetidinols | AlCl3, Friedel-Crafts arylation | 3,3-diaryl azetidines (as oxalate salts) | researchgate.net |

| Compound 1-6 | Sodium metal, n-amyl alcohol (110°C), then water and HCl | This compound | google.com |

Preparation of Enantiopure 3,3-Dimethylazetidine Derivatives

The synthesis of enantiomerically pure azetidines is of significant interest due to the stereospecific nature of many biological interactions. chemrxiv.org Several strategies have been developed to access chiral azetidine derivatives.

One approach involves the use of chiral catalysts. For example, a copper/bisphosphine catalyst system has been employed for the highly enantioselective difunctionalization of azetines, leading to chiral 2,3-disubstituted azetidines. acs.org This method installs both a boryl and an allyl group across the double bond of the azetine with high stereocontrol. acs.org Another organocatalytic method involves the enantioselective α-chlorination of aldehydes to create a common intermediate for the synthesis of C2-functionalized azetidines with good yields and high enantiomeric excess. nih.gov

Biocatalysis offers a powerful alternative for asymmetric synthesis. The Arnold group has reported a biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective researchgate.netnih.gov-Stevens rearrangement. thieme-connect.com Using a directed evolution approach, they engineered a cytochrome P411 enzyme, P411-AzetS, which catalyzes the transformation with excellent enantioselectivity. thieme-connect.com

Strain-release functionalization of 1-azabicyclobutanes (ABBs) presents a modular and programmable route to complex, stereopure azetidines. chemrxiv.org This strategy allows for the parallel synthesis of stereodefined azetidines that are otherwise difficult to access. chemrxiv.org Furthermore, enantiopure azetidine-2-carboxylic acids can be prepared by the hydrolysis of the corresponding 2-cyano azetidines without epimerization. researchgate.net

Table 2: Enantioselective Synthesis Strategies for Azetidine Derivatives

| Method | Catalyst/Enzyme | Key Transformation | Enantioselectivity (ee) | Reference |

| Organocatalysis | Organocatalyst (e.g., from α-chlorination) | α-chlorination of aldehydes | 84–92% | nih.gov |

| Copper Catalysis | Cu/bisphosphine | Boryl allylation of azetines | Not specified | acs.org |

| Biocatalysis | P411-AzetS (engineered cytochrome P411) | researchgate.netnih.gov-Stevens rearrangement of aziridines | Excellent | thieme-connect.com |

| Strain-Release Functionalization | Not applicable | Functionalization of 1-azabicyclobutanes | Stereopure | chemrxiv.org |

| Organocatalysis | Peptide-mimic phosphonium (B103445) salt | [2 + 2] cycloadditions of ketimines and allenes | Excellent | rsc.org |

Green Chemistry Approaches in Azetidine Synthesis Research

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. researchgate.net In the context of azetidine synthesis, several green chemistry approaches have been explored.

Photocatalysis has emerged as a powerful tool. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines. researchgate.netnih.gov This method proceeds via a [3+1] radical cascade cyclization, functionalizing two α-amino C(sp³)-H bonds under mild conditions. nih.gov This approach is atom-economical and can be used for the late-stage modification of complex molecules. nih.gov The use of visible light and a copper catalyst aligns with the principles of green chemistry by utilizing renewable energy sources and earth-abundant metals. nih.gov

Another green strategy involves the use of photocatalysis for [2+2] cycloadditions. The reaction of oximes with alkenes under iridium photocatalysis provides a route to highly functionalized azetidines from readily available starting materials. researchgate.net The operational simplicity and mild reaction conditions are key advantages of this method. researchgate.net

Furthermore, efforts have been made to develop greener and more cost-effective syntheses for key intermediates used in the production of pharmaceuticals containing an azetidine ring, such as baricitinib. researchgate.net These improved routes aim to replace expensive and polluting reagents with more sustainable alternatives. researchgate.net

The development of biocatalytic methods, as discussed in the previous section, also represents a significant advancement in green azetidine synthesis. thieme-connect.com These reactions are often performed in aqueous media under mild conditions and utilize renewable enzymes, minimizing waste and environmental impact. thieme-connect.com

Chemical Reactivity and Derivatization Studies of 3,3 Dimethylazetidine Hydrochloride

Ring-Opening Reactions of the Azetidine (B1206935) Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is subject to ring-opening reactions driven by the release of inherent ring strain. sioc-journal.cn Compared to highly strained aziridines, azetidines are relatively stable and their ring-opening reactions often necessitate activation, for instance, through Lewis acid catalysis or conversion to quaternary ammonium (B1175870) salts. magtech.com.cn The reactivity is significantly influenced by electronic and steric factors of substituents on the ring. magtech.com.cn

Nucleophilic ring-opening is a primary transformation for azetidines. magtech.com.cn The regioselectivity of the attack is dictated by the substitution pattern. Generally, nucleophiles target carbon atoms adjacent to the nitrogen that are activated by electronic effects (e.g., aryl or acyl groups). magtech.com.cn However, in the case of 3,3-dimethylazetidine (B189357), the gem-dimethyl group at the C3 position presents significant steric hindrance. This directs sterically bulky or strong nucleophiles to attack the less substituted carbon atoms at the C2 or C4 positions. magtech.com.cn

Reductive ring-opening offers another pathway to linear amines. This transformation is a powerful strategy for converting cyclic structures into different molecular frameworks. thieme-connect.com While historically limited to highly strained rings, methods have been developed for less strained systems as well. thieme-connect.com For azetidines, reagents like diborane, lithium aluminum hydride (LiAlH₄), and Raney nickel can facilitate reduction, although these can sometimes lead to reductive ring cleavage, yielding 3-aminopropanol derivatives as byproducts. acs.org More selective reductions can often be achieved with alanes. acs.org

| Reaction Type | Typical Reagents/Conditions | General Outcome | Reference |

|---|---|---|---|

| Nucleophilic Ring-Opening | Strong Nucleophiles (e.g., organometallics), Lewis Acid Catalysis | Formation of γ-substituted propylamines. Attack is regioselective, often at the less sterically hindered C2/C4 positions. | magtech.com.cn |

| Reductive Ring-Opening | LiAlH₄, Diborane, Raney Nickel, Alanes | Cleavage of a C-N bond to yield a linear amino alcohol or related derivative. | thieme-connect.comacs.org |

| Elimination Ring-Opening | Transition Metal Catalysts, Sterically Hindered Strong Bases | Formation of unsaturated amines. | magtech.com.cn |

Functional Group Transformations and Derivatization at the Azetidine Nitrogen

The secondary amine of the 3,3-dimethylazetidine core is a key site for functionalization, allowing for the introduction of a wide array of substituents through common amine reactions. mnstate.edu These transformations are fundamental to its use as a synthetic building block.

N-Alkylation and N-Acylation: As a typical secondary amine, the nitrogen atom readily undergoes nucleophilic attack on electrophiles. mnstate.edu N-alkylation can be achieved with alkyl halides, often requiring a base to neutralize the resulting ammonium salt. mnstate.edu Similarly, N-acylation with acyl chlorides or anhydrides proceeds efficiently to form the corresponding amides.

N-Arylation: The introduction of aryl groups at the nitrogen position is another important transformation, leading to N-aryl azetidines. These reactions are often accomplished using coupling methods, for instance, with aryl halides under catalytic conditions. The synthesis of N-aryl azetidine-2,4-diones demonstrates this type of functionalization. researchgate.net

N-Protection: For multi-step syntheses, the azetidine nitrogen is frequently protected to prevent unwanted side reactions. A common strategy is the introduction of a tert-butyloxycarbonyl (Boc) group, which enhances stability during subsequent synthetic manipulations and can be removed under acidic conditions when desired.

| Transformation | Reagent Class | Product Type | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., CH₃I) | Tertiary Azetidinium Salt | Introduces alkyl substituents. |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Azetidine (Amide) | Forms stable amide derivatives. |

| N-Arylation | Aryl Halides (with catalyst) | N-Aryl Azetidine | Incorporates aromatic systems. researchgate.net |

| N-Sulfonylation | Sulfonyl Chlorides | N-Sulfonyl Azetidine | Creates sulfonamide derivatives. |

| N-Protection | Boc-Anhydride | N-Boc-3,3-dimethylazetidine | Protects the nitrogen for further synthesis. |

Stereoselective Transformations and Chiral Derivatization

The 3,3-dimethylazetidine scaffold serves as a valuable platform for asymmetric synthesis, where new stereogenic centers are created in a controlled manner. msu.edu While the parent compound is achiral, its derivatization can lead to a variety of chiral molecules with significant potential in medicinal chemistry.

A key strategy involves the introduction of substituents at the C2 (or C4) position of the ring. For example, the synthesis of 3,3-dimethylazetidine-2-carboxylic acid creates a chiral center adjacent to the gem-dimethyl group. evitachem.comcolab.ws This non-proteinogenic amino acid derivative is a valuable building block for synthesizing more complex, biologically active compounds, particularly chiral amino acids. evitachem.com The hydrochloride salt form enhances its water solubility, facilitating its use in various applications. evitachem.com

Furthermore, iodine-mediated intramolecular cyclization of γ-prenylated amines has been developed as a highly diastereoselective route to produce substituted 3,3-dimethylazetidines. rsc.orgrsc.org Such methods highlight the ability to control the stereochemical outcome during the formation of the azetidine ring itself, providing access to specific stereoisomers. rsc.org Hydroxyl-containing azetidine analogs are also recognized as important chiral building blocks for asymmetric synthesis.

| Chiral Derivative | Synthetic Approach | Key Feature | Reference |

|---|---|---|---|

| 3,3-Dimethylazetidine-2-carboxylic acid | Selective reduction of γ-chloro-α-(N-alkylimino)esters followed by cyclization. | A chiral, non-natural amino acid analog used as a synthetic building block. | evitachem.comcolab.ws |

| cis-2-Substituted-3,3-dimethylazetidines | Iodine-mediated intramolecular cyclization of γ-prenylated amines. | A highly diastereoselective synthesis providing specific stereoisomers. | rsc.orgrsc.org |

| (3-Methylazetidin-3-yl)methanol | Asymmetric synthesis. | A chiral building block for further synthetic elaboration. |

Reactivity as a Secondary Aliphatic Amine

The chemical behavior of 3,3-dimethylazetidine hydrochloride is largely defined by its nature as a secondary aliphatic amine. sigmaaldrich.com After neutralization of the hydrochloride salt, the free amine exhibits characteristic nucleophilicity and basicity, enabling a range of classical amine reactions.

One notable reaction is the formation of enamines. acs.org Secondary amines react with aldehydes or ketones in a reversible process to form an enamine, which is a key intermediate in organic synthesis, for instance, in the Stork enamine alkylation. mnstate.eduacs.org The reaction proceeds via an initial nucleophilic addition to the carbonyl group to form an unstable carbinolamine intermediate, which then dehydrates to yield the enamine.

Beyond enamine formation, the lone pair on the nitrogen atom allows it to act as a nucleophile in Sɴ2 reactions with alkyl halides (alkylation) and in nucleophilic acyl substitution with acid chlorides or anhydrides (acylation). mnstate.edu These fundamental reactions are crucial for elaborating the core structure of 3,3-dimethylazetidine.

| Reaction | Reactant | Intermediate/Product | Mechanism/Significance |

|---|---|---|---|

| Enamine Formation | Aldehyde or Ketone | Enamine | Forms a C=C bond adjacent to the nitrogen; useful for C-C bond formation. mnstate.eduacs.org |

| Alkylation | Alkyl Halide | Tertiary Azetidinium Salt | Sɴ2 reaction; introduces alkyl groups on the nitrogen. mnstate.edu |

| Acylation | Acyl Chloride | N-Acyl Azetidine | Nucleophilic acyl substitution; forms a stable amide linkage. mnstate.edu |

| Reaction with Acids | Proton Donor (e.g., HCl) | Azetidinium Salt | Acts as a Brønsted-Lowry base. mnstate.edu |

Formation of Complex Molecular Architectures using 3,3-Dimethylazetidine Scaffolds

The 3,3-dimethylazetidine moiety is a valuable scaffold in medicinal chemistry and drug discovery due to its unique structural properties. rsc.orgresearchgate.net The gem-dimethyl group can enhance hydrophobic interactions with biological targets and improve pharmacokinetic properties. rsc.org This makes the 3,3-dimethylazetidine ring a desirable component in the design of new bioactive molecules. researchgate.netresearchgate.net

This scaffold serves as a starting point for building more elaborate structures. For example, it is used as a precursor in the synthesis of pharmaceutical compounds targeting the central nervous system. evitachem.com Ring-opening reactions of the azetidine core can also be used strategically to access other cyclic systems, such as piperidines and pyrrolidines, or functionalized acyclic amines. researchgate.netresearchgate.net

The incorporation of the 3,3-dimethylazetidine unit into larger molecules is a testament to its utility as a robust building block. cymitquimica.com Its defined three-dimensional structure and the synthetic handles available at the nitrogen and carbon atoms allow for the systematic construction of complex molecular architectures with potential applications in various fields of chemical and pharmaceutical research.

| Target Molecule Class | Role of 3,3-Dimethylazetidine | Synthetic Strategy | Reference |

|---|---|---|---|

| Bioactive Compounds (e.g., receptor antagonists/agonists) | Core structural scaffold. | Functionalization of the azetidine nitrogen and/or ring carbons. | rsc.orgresearchgate.net |

| Pharmaceutical Precursors | Key building block. | Used in multi-step syntheses of complex drug candidates. | evitachem.com |

| Other Heterocycles (e.g., Pyrrolidines) | Synthetic precursor. | Strategic ring-opening or ring-expansion reactions. | researchgate.netresearchgate.net |

| Novel Amino Acid Derivatives | Chiral template. | Stereoselective functionalization of the azetidine ring. | evitachem.comcolab.ws |

Structural Analysis and Characterization of 3,3 Dimethylazetidine Hydrochloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can elucidate different aspects of a compound's structure, from the carbon-hydrogen framework to the specific functional groups present.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the local chemical environment of individual atoms.

¹H and ¹³C NMR: The proton and carbon NMR spectra are fundamental for characterizing the core structure of 3,3-dimethylazetidine (B189357) and its derivatives. In 3,3-Dimethylazetidine hydrochloride, the molecule possesses a plane of symmetry, simplifying the spectra.

The two methyl groups at the C3 position are chemically equivalent and thus produce a single, sharp signal in both ¹H and ¹³C NMR spectra.

The two methylene (B1212753) (CH₂) groups in the azetidine (B1206935) ring are also equivalent, giving rise to another distinct signal.

The quaternary carbon at C3 is a characteristic feature in the ¹³C NMR spectrum.

Upon formation of the hydrochloride salt, the protonation of the nitrogen atom leads to a downfield shift (increase in ppm value) for the adjacent methylene protons and carbons due to the electron-withdrawing effect of the positive charge.

While specific spectral data for this compound is not widely published, data for derivatives such as 3,3-Dimethyl-1-(phenylmethyl)azetidine provides clear insight into the expected chemical shifts for the core structure. rsc.org

Table 1: Representative NMR Data for a 3,3-Dimethylazetidine Derivative

| Nucleus | Assignment | Chemical Shift (δ ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | -C(CH₃)₂ | 1.14 | Singlet | rsc.org |

| ¹H | -CH₂-N-CH₂- | 2.91 | Singlet | rsc.org |

| ¹³C | -C(CH₃)₂ | 27.5 | - | rsc.org |

| ¹³C | -C(CH₃)₂ | 31.6 | - | rsc.org |

| ¹³C | -CH₂-N-CH₂- | 66.8 | - | rsc.org |

Data for 3,3-Dimethyl-1-(phenylmethyl)azetidine. The phenylmethyl group signals are omitted for clarity.

¹⁵N and ¹⁹F NMR: These specialized NMR techniques are valuable for characterizing specific derivatives. ¹⁵N NMR can directly probe the nitrogen atom of the azetidine ring, providing information about its electronic environment and bonding. Its chemical shift would be significantly affected by protonation or substitution. ¹⁹F NMR is exclusively used for the characterization of fluorinated derivatives, where it offers high sensitivity and a wide chemical shift range, making it excellent for identifying and distinguishing between different fluorine-containing analogues. No public data is currently available for these NMR techniques on the parent compound.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable clues about the molecule's structure.

For this compound, electrospray ionization (ESI) is a common technique, which would detect the protonated molecule (the cation) [C₅H₁₁NH]⁺. The free base, 3,3-dimethylazetidine (C₅H₁₁N), has a monoisotopic mass of approximately 85.09 Da. Therefore, the expected [M+H]⁺ ion would be observed at an m/z of approximately 86.10.

Fragmentation of the parent ion typically occurs via characteristic pathways for cyclic amines. A common fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This can lead to the loss of an ethyl group, resulting in a stable iminium ion fragment. The analysis of these fragmentation patterns helps to piece together the molecular structure.

High-resolution mass spectrometry (HRMS) can determine the mass of an ion with very high accuracy, which allows for the unambiguous determination of its elemental formula.

Table 2: High-Resolution Mass Spectrometry Data for a 3,3-Dimethylazetidine Derivative

| Derivative | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 3,3-Dimethyl-1-(phenylmethyl)azetidine | [M+H]⁺ | 176.1434 | 176.1434 | rsc.org |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

For this compound, the IR spectrum would be characterized by several key absorption bands:

N-H Stretching: The most diagnostic feature for the hydrochloride salt is the presence of the secondary ammonium (B1175870) ion (R₂NH₂⁺). This group gives rise to a very broad and strong absorption band in the region of 2700-2250 cm⁻¹.

C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org

N-H Bending: The bending vibration for the secondary ammonium group typically appears around 1600-1500 cm⁻¹.

C-H Bending: Bending vibrations for the CH₃ and CH₂ groups are expected in the 1470-1350 cm⁻¹ range. libretexts.org

C-N Stretching: The stretching vibration of the C-N bond usually appears in the fingerprint region, between 1250 and 1020 cm⁻¹.

The IR spectrum of a derivative, 3,3-Dimethyl-1-(phenylmethyl)azetidine, shows characteristic C-H stretching and other bands. rsc.org

Table 3: IR Absorption Bands for a 3,3-Dimethylazetidine Derivative

| Derivative | Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Reference |

|---|---|---|---|

| 3,3-Dimethyl-1-(phenylmethyl)azetidine | 2956, 2872 | C-H Stretching | rsc.org |

| 1627 | (Aromatic C=C Stretching) | ||

| 1450 | C-H Bending | ||

| 3660 | (Likely O-H from trace water) |

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a crystalline solid, such as this compound. This technique can precisely measure bond lengths, bond angles, and the conformation of the molecule. It also reveals how the molecules are arranged and interact with each other in the crystal lattice, including the location of the chloride counter-ion and any hydrogen bonding interactions. researchgate.net

For the azetidine ring, XRD would confirm its puckered, non-planar conformation. The analysis of derivatives would show how different substituents at the nitrogen or other positions on the ring influence its geometry and solid-state packing. While XRD is a crucial technique for unambiguous structural proof, publicly accessible crystallographic data for this compound is currently limited. uni-heidelberg.de

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is primarily useful for compounds containing chromophores, such as conjugated π systems (e.g., double bonds, aromatic rings) or certain functional groups with non-bonding electrons.

Simple saturated amines and their corresponding hydrochloride salts, like this compound, lack significant chromophores that absorb in the 200-800 nm range. The electronic transitions available to them (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths below 200 nm. Consequently, this compound is expected to be transparent in a standard UV-Vis spectrum, and this method is generally not employed for its structural characterization unless it is derivatized with a chromophoric group.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and heteroatoms) in a compound. The experimental results are compared against the theoretical values calculated from the proposed molecular formula. This comparison is crucial for confirming the purity and empirical formula of a newly synthesized compound. huji.ac.il

For this compound, with the molecular formula C₅H₁₂ClN, the theoretical elemental composition can be precisely calculated. nih.govscbt.com

Table 4: Theoretical Elemental Composition of this compound (C₅H₁₂ClN)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 5 | 60.055 | 49.38 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.95 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 29.15 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.52 |

| Total | - | 19 | 121.611 | 100.00 |

Based on a molecular weight of 121.61 g/mol.

Conformational Analysis and Molecular Structure Studies

The spatial arrangement of atoms in a molecule, defined by its conformation, is crucial for determining its physical and chemical properties, as well as its biological activity. For cyclic compounds like azetidines, conformational analysis investigates the non-planar arrangements of the ring atoms and the orientation of substituents. The study of the three-dimensional structure of this compound and its derivatives relies on a combination of experimental techniques and computational modeling.

Detailed Research Findings

The presence of geminal dimethyl groups at the C3 position of the azetidine ring significantly influences its conformational behavior. This 3,3-disubstitution pattern creates a conformationally restricted, rigid molecule. This rigidity is a key feature, as it reduces the entropic penalty upon binding to biological targets, which can lead to higher affinity and more predictable binding characteristics in drug design. The study of different spatial arrangements that a molecule can adopt due to rotation about internal sigma (σ) bonds is known as conformational analysis. ucalgary.ca

Experimental determination of the solid-state structure of molecules is primarily achieved through single-crystal X-ray diffraction. ksu.edu.sanih.gov This technique provides precise data on bond lengths, bond angles, and dihedral angles, defining the exact conformation of the molecule in the crystal lattice. For instance, X-ray crystallography has been used to determine the solid-state conformation of derivatives of other substituted azetidines, revealing how the ring puckers and how substituents are oriented. nih.govnih.gov While specific crystallographic data for the parent this compound is not detailed in the reviewed literature, analysis of its derivatives in more complex molecules shows the 3,3-dimethylazetidine moiety often serves as a rigid scaffold. acs.orgresearchgate.net For example, in a series of Monopolar Spindle 1 (MPS1) inhibitors, the 3,3-dimethylazetidine substituent was found to be critical for potent inhibition, with its shape being an excellent match for a hydrophobic pocket in the target enzyme. acs.org

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. By analyzing coupling constants and through-space interactions via the Nuclear Overhauser Effect (NOE), the preferred conformation in a given solvent can be deduced. For peptoids containing N-hydroxy amides, NMR analysis in solution helped identify major and minor conformers. nih.gov Similarly, ¹H NMR data is available for derivatives of this compound, confirming its incorporation into larger molecular structures. acs.orggoogle.com

Computational chemistry provides a theoretical approach to conformational analysis. ethz.ch Quantum chemical calculations can be used to determine the relative energies of different possible conformations (e.g., staggered vs. eclipsed), predicting the most stable arrangement of the molecule in the gas phase. ethz.chmdpi.com These studies can also map the potential energy surface for ring puckering and substituent rotation. For related heterocyclic systems, computational methods have successfully predicted the most stable conformer, which was later confirmed by X-ray crystallography. ethz.ch The study of such systems reveals that energy differences between conformers can be small, suggesting that the groups may be more or less freely rotating at ambient temperatures. ethz.ch

The azetidine ring in 3,3-dimethylazetidine is not planar. It adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the steric bulk of the gem-dimethyl groups and the electronic nature of the nitrogen substituent. The hydrochloride form implies that the nitrogen atom is protonated and bears a positive charge, which influences the geometry and the hydrogen-bonding interactions within the crystal structure. mdpi.com

Interactive Data Tables

Below are tables summarizing the key molecular properties of this compound and the type of information obtained from various structural analysis methods.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 89381-03-3 | scbt.comchemical-suppliers.euguidechem.comsigmaaldrich.com |

| Molecular Formula | C₅H₁₂ClN | scbt.comchemical-suppliers.euguidechem.com |

| Molecular Weight | 121.61 g/mol | scbt.comguidechem.com |

| InChIKey | DVPXDZWZLKNLJX-UHFFFAOYSA-N | guidechem.comsigmaaldrich.com |

| Canonical SMILES | CC1(CNC1)C.Cl | guidechem.com |

| Heavy Atom Count | 7 | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

| Rotatable Bond Count | 0 | guidechem.com |

Table 2: Information from Structural Analysis Techniques

| Analytical Technique | Type of Information Provided | Relevance to 3,3-Dimethylazetidine |

| Single-Crystal X-Ray Diffraction | - Precise 3D atomic coordinates- Bond lengths and angles- Dihedral angles (ring puckering)- Intermolecular interactions (hydrogen bonding) | Determines the exact solid-state conformation and packing in the crystal lattice. ksu.edu.sanih.gov |

| NMR Spectroscopy | - Connectivity of atoms- Presence of conformational isomers in solution- Relative orientation of atoms (NOE)- Dynamic processes (ring inversion) | Elucidates the preferred molecular structure and dynamics in solution. nih.govhmdb.cachemicalbook.com |

| Computational Modeling | - Relative energies of conformers- Geometries of stable conformers- Energy barriers for conformational changes- Predicted structural parameters | Provides insight into the inherent conformational preferences of the molecule, independent of crystal packing or solvent effects. ethz.chmdpi.com |

| Mass Spectrometry (HRMS) | - Exact mass- Elemental composition | Confirms the molecular formula of the compound and its derivatives. acs.org |

Applications of 3,3 Dimethylazetidine Hydrochloride in Organic Synthesis and Medicinal Chemistry Research

Role as a Key Building Block in the Synthesis of Bioactive Molecules

The synthetic utility of 3,3-dimethylazetidine (B189357) hydrochloride is well-established, serving as a foundational component for constructing a variety of complex and biologically active molecules. rsc.orgrsc.orgresearchgate.netresearchgate.net The presence of the gem-dimethyl group can enhance biological properties, such as the hydrophobic interaction with receptor sites, which can influence both the pharmacodynamic and pharmacokinetic profiles of a drug candidate. rsc.org Its hydrochloride salt form ensures stability and enhances solubility, facilitating its use in various reaction conditions.

Synthesis of Non-Proteinogenic Amino Acids

3,3-Dimethylazetidine hydrochloride is a valuable precursor in the synthesis of non-proteinogenic amino acids (NPAAs), which are crucial building blocks for creating peptides and peptidomimetics with novel structures and functions. nih.govmdpi.com These unnatural amino acids introduce conformational rigidity into peptide backbones, a strategy often used to enhance potency, selectivity, and metabolic stability.

A notable example is the synthesis of 3,3-dimethylazetidine-2-carboxylic acid, a sterically hindered, non-proteinogenic α-amino acid. colab.wsresearchgate.net This compound and its derivatives are synthesized to serve as unique building blocks in drug discovery, offering a constrained scaffold that is distinct from naturally occurring amino acids like proline. evitachem.comacs.org The synthesis often involves multi-step sequences where the 3,3-dimethylazetidine core is established and then appropriately functionalized to yield the desired amino acid. colab.wsevitachem.com

Table 1: Examples of Synthesized Non-Proteinogenic Amino Acids & Intermediates

| Compound Name | Application/Significance | References |

|---|---|---|

| 3,3-Dimethylazetidine-2-carboxylic acid | A non-proteinogenic, sterically hindered α-amino acid used as a building block in drug discovery. | colab.wsresearchgate.netacs.org |

| Methyl 1-benzyl-3,3-dimethylazetidine-1-carboxylate | An intermediate used in the synthesis of 3,3-dimethylazetidine-2-carboxylic acid. | researchgate.net |

Intermediate in Complex Molecule Synthesis

Beyond NPAAs, this compound serves as a key intermediate in the synthesis of a wide array of complex molecules. rsc.org Its strained four-membered ring can be strategically opened or functionalized, providing access to diverse molecular architectures that would be difficult to obtain through other methods. rsc.org Organic chemists have developed diastereoselective methods, such as iodine-mediated intramolecular cyclization of γ-prenylated amines, to efficiently synthesize substituted 3,3-dimethylazetidines. rsc.orgrsc.org This control over stereochemistry is critical for producing specific isomers of bioactive compounds. The compound's role as a synthetic intermediate is pivotal for creating molecules with potential applications as dopamine (B1211576) receptor antagonists and acetylcholine (B1216132) receptor agonists. rsc.org

Integration into Pharmaceutical Scaffolds

The incorporation of the 3,3-dimethylazetidine moiety into larger molecules is a key strategy in medicinal chemistry to fine-tune the properties of drug candidates. The rigid azetidine (B1206935) ring acts as a conformationally restricted linker or scaffold, which can precisely orient functional groups for optimal interaction with biological targets. This structural feature is particularly valuable for improving attributes such as selectivity, metabolic stability, and cell permeability.

Modulating Kinase Selectivity in Drug Candidates

In the highly competitive field of kinase inhibitor development, achieving selectivity for the target kinase over hundreds of other structurally similar kinases is a major challenge. nih.gov The unique three-dimensional structure of the 3,3-dimethylazetidine scaffold can be exploited to access specific pockets within the ATP-binding site of a kinase, thereby enhancing selectivity. nih.gov

Patents and research literature describe the synthesis of various kinase inhibitors incorporating this moiety. For instance, it has been used as a building block in the development of CaM kinase inhibitors and FGFR3 tyrosine kinase inhibitors. researchgate.netepo.orggoogle.com In one documented synthesis, commercially available tert-butyl 3,3-dimethylazetidine-1-carboxylate was used to create pyrazolopyrimidine derivatives targeting these kinases, demonstrating its direct application in generating libraries of potential drug candidates with improved selectivity profiles. epo.orggoogle.com

Table 2: 3,3-Dimethylazetidine in Kinase Inhibitor Research

| Target Kinase Family | Compound Class | Role of 3,3-Dimethylazetidine | References |

|---|---|---|---|

| CaM Kinases | Pyrazolopyrimidine Derivatives | Used as a starting material (TFA salt) for synthesis. | epo.orggoogle.com |

| FGFR3 Tyrosine Kinase | Pyrimidines | Incorporated into the inhibitor structure. | researchgate.net |

Contributions to Antibacterial Agents (e.g., Quinolones, Tetracyclines)

The search for new antibiotics and modifications to existing ones to overcome resistance is a critical area of research. The 3,3-dimethylazetidine moiety has been successfully incorporated into established antibiotic classes to create next-generation agents.

Quinolones: The fluoroquinolone class of antibiotics functions by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.govmerckvetmanual.com Modifications to the core structure are common to improve the spectrum of activity and pharmacokinetic properties. The inclusion of a dimethylazetidine group is one such strategy explored to enhance these antibiotics. mdpi-res.comdrugbank.com

Tetracyclines: Tetracyclines are broad-spectrum antibiotics that inhibit bacterial protein synthesis. wikipedia.orgnih.gov To combat growing resistance, new derivatives are being developed. A key example is the use of this compound in the synthesis of novel 9-aminomethyl substituted tetracycline (B611298) compounds. google.comgoogle.com In a patented synthetic route, this compound is reacted with a tetracycline precursor to generate new analogues with potentially enhanced antibacterial activity against resistant strains. google.com This direct use underscores the compound's importance in modifying complex natural products to create potent, new therapeutic agents. google.comgoogle.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,3-Dimethylazetidine-2-carboxylic acid |

| 3,3-Dimethylazetidine |

| tert-Butyl 3,3-dimethylazetidine-1-carboxylate |

| Methyl 1-benzyl-3,3-dimethylazetidine-1-carboxylate |

| 1-Alkyl-3,3-dimethyl-2-(hydroxymethyl)-azetidines |

| Proline |

| Dopamine |

| Acetylcholine |

| Quinolone |

| Tetracycline |

| Fluoroquinolone |

| Pyrazolopyrimidine |

| 4-(3,3-Dimethylazetidine-1-carbonyl)phenyl |

Use in JAK1/TYK2 Inhibitors for Autoimmune Diseases

Janus kinases (JAKs) are a family of enzymes that play a crucial role in the signaling pathways of various cytokines involved in immune responses and inflammation. dovepress.com Inhibitors of these kinases, particularly JAK1 and Tyrosine Kinase 2 (TYK2), are of significant interest for the treatment of autoimmune diseases. dovepress.comnih.gov The development of selective TYK2 inhibitors is a key area of research, as TYK2 is associated with the signaling of cytokines like IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of diseases such as psoriasis and other autoimmune conditions. dovepress.comsemanticscholar.org

Dual JAK1/TYK2 inhibitors have also been developed and are being investigated for a range of autoimmune disorders. nih.govmedchemexpress.com The selectivity of these inhibitors is a critical aspect of their design to minimize off-target effects. nih.gov Allosteric inhibitors, which bind to a site other than the active site of the enzyme, represent a novel approach to achieving high selectivity. nih.govnih.gov Deucravacitinib is a first-in-class allosteric TYK2 inhibitor that has shown promise in clinical trials for psoriasis. nih.govnih.gov While the direct incorporation of this compound into these specific named inhibitors is not explicitly detailed in the provided search results, the use of azetidine derivatives in the broader context of kinase inhibitor design is a recognized strategy.

Design of Enzyme Inhibitors (e.g., MPS1 Inhibitors)

Monopolar spindle 1 (MPS1) is a kinase that plays a central role in the mitotic checkpoint, ensuring proper chromosome segregation during cell division. acs.org As such, it has emerged as a target for anticancer therapies. The 3,3-dimethylazetidine moiety has been utilized as a constrained mimetic of a neopentyl group in the design of potent MPS1 inhibitors. acs.org This structural substitution is significant because the shape of the substituent is critical for potent inhibition. acs.org

In the development of pyrido[3,4-d]pyrimidine-based MPS1 inhibitors, the 3,3-dimethylazetidine substituent was found to maintain potent inhibition, likely by engaging in similar hydrophobic interactions as the neopentyl chain it mimics. acs.org This highlights the utility of the 3,3-dimethylazetidine group in creating conformationally restricted molecules that can lead to higher binding affinity.

Table 1: Comparison of Azetidine Substituents in MPS1 Inhibitors

| Compound | Azetidine Substituent | IC50 (nM) | Rationale for Activity |

| 47 | 3,3-dimethylazetidine | Potent | Constrained mimetic of the neopentyl chain, maintaining favorable hydrophobic contacts. acs.org |

| 48 | 2,2-dimethylazetidine | 40-fold higher IC50 | Significantly different shape from the neopentyl chain, leading to less favorable interactions. ucl.ac.uk |

This table is based on the findings reported in the development of MPS1 inhibitors and illustrates the importance of the substitution pattern on the azetidine ring for biological activity.

Applications in the Synthesis of Antidepressant Agents

The development of antidepressant medications has evolved from early monoamine oxidase inhibitors and tricyclic antidepressants to more selective agents like serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govrsc.org The synthesis of novel antidepressant molecules is an active area of research. rsc.orgmdpi.com Azetidine derivatives have been investigated for their potential as central nervous system (CNS) stimulants and antidepressants due to their ability to modulate neurotransmitter systems. The unique structural characteristics of the azetidine ring allow for modifications that can enhance their pharmacological effects. Specifically, derivatives of 3,3-diethylazetidine, a related compound, have shown promise in enhancing serotonin reuptake inhibition, a key mechanism in many antidepressant drugs. While direct synthesis of a marketed antidepressant using this compound is not detailed, its role as a synthetic intermediate for creating libraries of compounds for screening in antidepressant drug discovery programs is implied by the interest in azetidine scaffolds.

Impact on Physicochemical Properties in Drug Discovery

Enhancing Solubility and Binding Affinity

The small size and polar nature of 3,3-disubstituted azetidines make them an attractive design element in medicinal chemistry. Introducing polar functional groups is a common strategy to improve the solubility of drug candidates. sdu.dk The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility.

Furthermore, the rigid, conformationally restricted nature of the 3,3-dimethylazetidine scaffold can lead to a decrease in the entropy of binding to a biological target. This pre-organization of the molecular fragments can result in higher binding affinity. nih.gov By reducing the conformational flexibility of a ligand, the entropic penalty upon binding is lessened, which can contribute to a more favorable free energy of binding. nih.gov

Metabolic Stability Improvements

Metabolic stability is a crucial parameter in drug discovery, as it influences the half-life and dosing frequency of a drug. researchgate.netnih.gov A common strategy to improve metabolic stability is to block sites of metabolism on a molecule. acs.org The introduction of gem-dimethyl groups, such as those in 3,3-dimethylazetidine, can sterically hinder the approach of metabolic enzymes like cytochrome P450s, thus preventing or slowing down metabolic degradation. acs.org

Role in Peptidomimetic and Nucleic Acid Chemistry

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as enhanced stability and oral bioavailability. wikipedia.orgmdpi.com This is often achieved by modifying the peptide backbone or incorporating unnatural amino acids. wikipedia.orgnih.gov The rigid scaffold of 3,3-dimethylazetidine can be used to constrain the conformation of a peptide mimic, forcing it into a bioactive conformation and potentially increasing its affinity and selectivity for its target. mdpi.com The replacement of amide bonds with bioisosteres like heterocyclic rings is a common strategy in peptidomimetic design. mdpi.com

In nucleic acid chemistry, peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA. frontiersin.org The development of effective methods to conjugate peptides to PNAs is important for their delivery into cells. While there is no specific mention of this compound in the synthesis of PNA conjugates in the provided results, the principles of using constrained linkers and scaffolds from peptidomimetic chemistry are often transferable. The stability and defined geometry of the 3,3-dimethylazetidine unit could potentially be exploited in the design of novel linkers or as part of the peptide portion of a peptide-PNA conjugate to improve its structural integrity and biological activity.

Structure Activity Relationship Sar Studies Involving 3,3 Dimethylazetidine Moieties

Correlating Structural Features with Biological Activity

The biological activity of compounds incorporating the 3,3-dimethylazetidine (B189357) moiety is intrinsically linked to its distinct structural features. The four-membered azetidine (B1206935) ring imposes a significant conformational constraint on the molecule. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. For instance, in the development of dipeptide inhibitors of Human Cytomegalovirus (HCMV), the inclusion of an azetidine-2-carboxylic acid residue was found to induce a γ-type reverse turn. This specific conformation appeared to be crucial for the observed antiviral activity.

Influence of the 3,3-Dimethylazetidine Group on Drug Target Interaction

The 3,3-dimethylazetidine moiety can significantly influence how a drug interacts with its biological target. Its rigid structure helps to orient key pharmacophoric elements in a precise manner, optimizing interactions with the amino acid residues of a binding site. This pre-organization of the molecule can lead to more potent and selective compounds.

One notable area where azetidine derivatives have shown promise is as enzyme inhibitors. For example, N-substituted derivatives of (S)-4-oxoazetidine-2-carboxylate have been evaluated as inhibitors of proteases like porcine pancreatic elastase (PPE) and papain. Specific N-acyl derivatives were found to be effective inhibitors, demonstrating that the azetidine core can serve as a scaffold for presenting substituents that interact with the active site of these enzymes. In a different context, azetidine and piperidine (B6355638) carbamates have been developed as potent covalent inhibitors of monoacylglycerol lipase (B570770) (MAGL), a key enzyme in the endocannabinoid system. The discovery of a highly efficient and selective 3-substituted azetidine carbamate (B1207046) inhibitor was facilitated by resolving its crystal structure bound to MAGL, which provided clear insights into the drug-target interaction.

Furthermore, in the realm of G-protein coupled receptors (GPCRs), the constrained nature of the azetidine ring has been used to probe the binding requirements of various receptor subtypes. For instance, in the development of lysergamides as serotonin (B10506) receptor ligands, the dimethylazetidine moiety was used as a rigid analog of the diethylamine (B46881) group found in LSD. This allowed for a mapping of the binding orientation of the amide moiety within the serotonin 5-HT2A receptor, the primary target for hallucinogenic agents.

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| N-substituted (S)-4-oxoazetidine-2-carboxylates | Porcine Pancreatic Elastase (PPE), Papain | N-BOC protected amino acid derivatives showed reversible inhibition of PPE, while another derivative irreversibly inactivated papain. | |

| 3-Substituted azetidine carbamates | Monoacylglycerol Lipase (MAGL) | Crystal structure analysis revealed how the azetidine-derived inhibitor covalently binds to the active site of MAGL, leading to high efficiency and selectivity. | |

| Azetidine-2-carbonitriles | Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) | This class of compounds was identified as a potent and selective inhibitor of PfDHODH, with optimized analogs showing curative effects in a malaria mouse model. |

Understanding Selectivity and Binding Affinity through Structural Modification

Structural modifications of the 3,3-dimethylazetidine moiety and its surrounding chemical environment are a powerful strategy to modulate binding affinity and selectivity for a given biological target. The stereochemistry of the azetidine ring and the nature of its substituents can have a profound impact on how a molecule fits into a binding pocket and distinguishes between different receptor subtypes.

A compelling example is found in the study of lysergamide (B1675752) analogs, where the N,N-diethylamide group of LSD was replaced with isomeric 2,4-dimethylazetidines. These conformationally constrained analogs demonstrated that the stereochemistry of the dimethylazetidine ring was critical for activity. The (S,S)-(+)-2,4-dimethylazetidine derivative exhibited the highest affinity and functional potency at the serotonin 5-HT2A receptor, with activity even slightly greater than LSD itself. In contrast, the (R,R)-trans- and cis-dimethylazetidine derivatives were significantly less potent. This highlights how subtle changes in the spatial orientation of the methyl groups on the azetidine ring can dramatically alter binding affinity and biological response.

Similarly, in the development of dopamine (B1211576) receptor antagonists, modifications to molecules containing a 4-phenylpiperazine group linked to various heterocyclic cores were explored to enhance selectivity for the D4 receptor over the D2 and D3 subtypes. While the lead compound already showed good selectivity, bioisosteric replacement of the core and modification of the linker length and basic function allowed for fine-tuning of the affinity and selectivity profile. For instance, replacing a tetrahydroquinolinone nucleus with an N-indole or N-tetrahydroquinoline maintained high D4 receptor affinity, while an N-benzimidazole derivative, despite having lower D4 affinity, showed improved selectivity ratios over D2 and D3 receptors.

Computational and Theoretical Studies

Computational Modeling and Simulation of 3,3-Dimethylazetidine (B189357) Hydrochloride

Computational modeling and simulation techniques are employed to explore the dynamic and electronic properties of 3,3-Dimethylazetidine hydrochloride. These methods provide a detailed view of the molecule's conformational landscape, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations are instrumental in predicting a wide range of molecular properties with high accuracy. These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). chemrxiv.org The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

DFT is also a powerful tool for exploring chemical reactions by locating and characterizing transition states. researchgate.netuchicago.edu This allows for the calculation of activation energies and the elucidation of reaction mechanisms, which is vital for understanding the synthesis and reactivity of azetidine (B1206935) derivatives. rsc.org Different functionals and basis sets can be employed in DFT calculations to achieve the desired balance between computational cost and accuracy. scirp.orgresearchgate.net

Table 1: Molecular Properties Computable via DFT for this compound

| Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra for structural confirmation. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates electronic reactivity, electron-donating/accepting ability, and stability. chemrxiv.org |

| Electrostatic Potential | The charge distribution around the molecule. | Helps predict sites for electrophilic and nucleophilic attack. |

| Activation Energy | The energy barrier for a chemical reaction. | Determines reaction rates and feasibility by analyzing transition states. researchgate.net |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the behavior of this compound in various environments, such as in aqueous solution or in complex with a biological macromolecule. frontiersin.org

These simulations provide detailed information on the conformational flexibility of the azetidine ring and its substituents. Key parameters derived from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which measure the stability of the molecule's structure and the flexibility of individual atoms, respectively. frontiersin.orgnih.gov MD simulations are crucial for understanding how the compound interacts with its surroundings, including solvent molecules and biological targets, which is essential for predicting its behavior in a physiological environment. nih.govmdpi.com

Table 2: Key Analyses in Molecular Dynamics Simulations

| Analysis | Description | Insights Provided |

|---|---|---|

| RMSD | Root Mean Square Deviation | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. nih.gov |

| RMSF | Root Mean Square Fluctuation | Measures the deviation of individual atoms or residues from their average position, highlighting flexible regions of the molecule. nih.gov |

| Radius of Gyration (Rg) | The root mean square distance of the atoms from their common center of mass. | Indicates the compactness of the molecule's structure during the simulation. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds. | Elucidates key interactions with solvent or a binding partner. |

Quantum chemistry modeling encompasses a range of computational methods based on quantum mechanics to study chemical phenomena. aps.org Beyond DFT, other methods like Hartree-Fock (HF) and semi-empirical methods are used, depending on the required accuracy and the size of the system. nih.gov These models are fundamental to calculating electronic properties and predicting the outcomes of chemical reactions. researchgate.net For this compound, quantum chemistry modeling can provide insights into its charge distribution, dipole moment, and polarizability, which are essential for understanding its intermolecular interactions and physicochemical properties. chemrxiv.org

In-Silico Analysis for Drug Design and Discovery

The unique structural properties of the azetidine ring make it an attractive scaffold in drug design. nih.gov In-silico techniques are heavily utilized to evaluate azetidine derivatives, including this compound, for their potential as therapeutic agents.

Flexible alignment is a computational technique used to superimpose molecules based on their 3D shape and chemical features. This method is particularly useful in drug discovery for comparing a novel compound like this compound against a set of known active molecules (reference compounds). dntb.gov.ua By allowing conformational flexibility, the algorithm can identify the optimal alignment, revealing shared pharmacophoric features. Successful alignment can suggest that the new compound may bind to the same biological target as the reference molecules, thereby guiding further investigation into its potential biological activity.

Understanding how a small molecule interacts with its biological target is a cornerstone of rational drug design. Molecular docking is a primary in-silico tool used to predict the preferred orientation and conformation, or binding mode, of a ligand when it forms a complex with a receptor, such as a protein. vistas.ac.in

For this compound or its derivatives, docking simulations can be performed to place the molecule into the active site of a target protein. researchgate.net The simulation software then calculates a binding affinity score, which estimates the strength of the interaction. nih.govindexcopernicus.com Analysis of the predicted binding mode reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govebi.ac.uk These predictions are invaluable for identifying potential drug candidates and for suggesting chemical modifications to improve binding affinity and selectivity. nih.gov

Table 3: Aspects of Binding Mode Prediction

| Aspect | Description | Importance in Drug Design |

|---|---|---|

| Binding Affinity Score | A numerical value estimating the binding free energy (e.g., in kcal/mol). | Ranks potential ligands; a lower score generally indicates a stronger binding interaction. researchgate.net |

| Ligand Conformation | The 3D structure of the ligand within the binding site. | Reveals the bioactive conformation required for activity. |

| Intermolecular Interactions | Specific contacts between the ligand and protein residues (e.g., H-bonds, salt bridges). | Identifies key residues for binding and provides a basis for structure-based drug design. |

| Binding Pocket | The specific region of the protein where the ligand binds. | Characterizes the environment (hydrophobic, polar) of the active site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the broader class of azetidine-containing compounds has been the subject of numerous QSAR studies. These investigations are crucial in the field of drug discovery and development for predicting the activity of new chemical entities, thereby saving time and resources.

QSAR studies on azetidine derivatives have been applied to understand the structural requirements for various biological activities, including antimicrobial, anticancer, and antimalarial actions. These models are typically developed by correlating molecular descriptors of the azetidine analogues with their experimentally determined biological activities.

Research Findings from QSAR Studies on Azetidine Derivatives

QSAR models have successfully identified key molecular features that govern the biological activities of different series of azetidine derivatives.

Another 2D-QSAR study on 1,3,4-thiadiazole-2-yl azetidin-2-ones as antimicrobial agents highlighted the importance of thermodynamic and steric descriptors. researchgate.net The developed model showed a good correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189, suggesting that descriptors like total energy, molar refractivity, ovality, logP, and principal moment of inertia play a crucial role in the antimicrobial activity. researchgate.net

Furthermore, 3D-QSAR studies on novel benzoxazole (B165842) bearing azetidinone derivatives revealed that the addition of bulky groups at the phenyl ring could contribute to an increase in anti-inflammatory and anticancer activity. ijrar.org

In the context of antimalarial drug design, QSAR techniques have been applied to azetidine-2-carbonitriles to identify structural features responsible for their activity against P. falciparum. nih.gov These studies aid in designing new derivatives with potentially enhanced efficacy. nih.gov

The general approach in these QSAR studies involves dividing a dataset of compounds into a training set, to build the model, and a test set, to validate its predictive ability. The statistical quality of the models is typically assessed using parameters like the coefficient of determination (r²), the cross-validated coefficient (q² or Q²), and the predictive r² (pred_r²).

Table 1: Key Molecular Descriptors in QSAR Models of Azetidine Derivatives

| Descriptor Type | Specific Descriptor | Biological Activity | Reference |

| Topological | Balaban index (J) | Antimicrobial | nih.govptfarm.plresearchgate.net |

| Topological | Valence molecular connectivity indices (⁰χv, ¹χv) | Antimicrobial | nih.govptfarm.plresearchgate.net |

| Thermodynamic | Total Energy, Molar Refractivity, Ovality, logP | Antimicrobial | researchgate.net |

| Steric | Principal Moment of Inertia | Antimicrobial | researchgate.net |

| Steric | Bulky groups on phenyl ring | Anti-inflammatory, Anticancer | ijrar.org |

Table 2: Statistical Parameters of Representative QSAR Models for Azetidine Derivatives

| Studied Compounds | Biological Activity | Model Type | r² | q² (Q²) | pred_r² | Reference |

| 1,3,4-thiadiazole-2-yl azetidin-2-ones | Antimicrobial | 2D-QSAR | 0.8040 | 0.6189 | Not Reported | researchgate.net |

| Benzoxazole bearing azetidinones | Anti-inflammatory, Anticancer | 3D-QSAR | Not Reported | Not Reported | Not Reported | ijrar.org |

| 2-azetidinone derivatives | Antimicrobial | QSAR | Not Reported | Not Reported | Not Reported | nih.govptfarm.plresearchgate.net |

These findings collectively demonstrate the utility of QSAR modeling in elucidating the structure-activity relationships of azetidine-containing molecules. Although a specific QSAR model for this compound is not available, the principles and descriptor classes identified in studies of analogous structures provide a valuable framework for predicting its potential biological activities and for the rational design of new, more potent derivatives.

Future Research Directions and Challenges

Development of Novel Synthetic Methodologies for 3,3-Dimethylazetidine (B189357) Hydrochloride

While established methods for the synthesis of 3,3-dimethylazetidine hydrochloride exist, future research is geared towards developing more efficient, scalable, and sustainable synthetic routes. Traditional methods often involve multi-step processes that can be lengthy and resource-intensive. acs.orgresearchgate.net The development of novel catalytic systems is a key area of focus. For instance, palladium(II)-catalyzed intramolecular C(sp³)–H amination presents a promising avenue for the direct formation of the azetidine (B1206935) ring under milder conditions. rsc.org

Another significant area of advancement is the application of flow chemistry . Continuous-flow processes offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields, safety, and scalability, particularly for exothermic reactions common in azetidine synthesis. acs.orgresearchgate.netnih.govresearchgate.netnih.gov Research into rapid, on-demand synthesis of azetidinium salts using flow reactors has demonstrated the potential to significantly shorten production times compared to batch methods. acs.orgresearchgate.netnih.gov

Furthermore, photochemical strategies , such as visible-light-mediated aza Paternò–Büchi reactions and photo-induced copper catalysis, are emerging as powerful tools for the construction of the strained azetidine ring. bohrium.com These methods offer novel pathways to functionalized azetidines that may be difficult to access through traditional thermal reactions. rsc.orgbohrium.com The future will likely see a convergence of these technologies, such as combining flow chemistry with photocatalysis, to create highly efficient and automated synthesis platforms for this compound and its derivatives.

The table below summarizes some emerging synthetic methodologies and their potential advantages.

| Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Improved safety, scalability, and efficiency; reduced reaction times. acs.orgresearchgate.netnih.govresearchgate.netnih.gov | Optimization of reactor design, integration with real-time analytics, and scaling for industrial production. researchgate.net |

| Photocatalysis | Access to novel reaction pathways, mild reaction conditions. bohrium.com | Development of new photocatalysts, expanding the substrate scope, and improving stereoselectivity. rsc.orgbohrium.com |

| C-H Amination | Direct and atom-economical ring formation. rsc.org | Catalyst development, improving regioselectivity and functional group tolerance. rsc.org |

| Modular Synthesis | Rapid generation of diverse derivatives from common intermediates. researchgate.net | Design of new modular reagents and expansion to a wider range of functional groups. researchgate.net |

Exploration of New Biological Targets and Therapeutic Applications

The 3,3-dimethylazetidine moiety is a recognized pharmacophore, and its hydrochloride salt serves as a key intermediate in the synthesis of various biologically active molecules. Current research has identified its role in inhibiting enzymes like monopolar spindle 1 (MPS1) and vascular adhesion protein-1 (VAP-1), with potential applications in oncology and inflammatory diseases. mdpi.comnih.gov